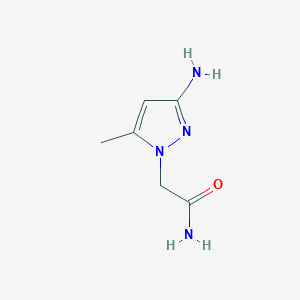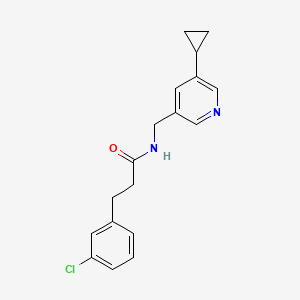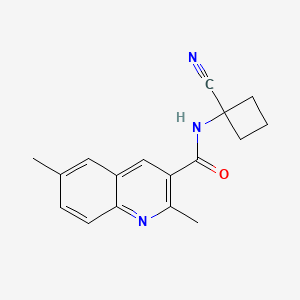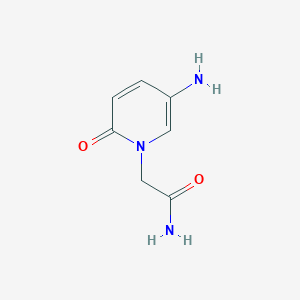![molecular formula C21H21N3O4S B2564730 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380186-44-5](/img/structure/B2564730.png)
2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one, also known as MAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPS is a pyridazinone-based compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it has been suggested that 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and inflammatory cells.
Biochemical and Physiological Effects:
2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as an anti-inflammatory and anti-viral agent. Additionally, future studies could focus on improving the solubility and reducing the toxicity of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one.
Synthesemethoden
The synthesis of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one involves a series of chemical reactions that starts with the condensation of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form 4-methoxy-3-methylchalcone. The chalcone is then reacted with hydrazine hydrate to form 4-methoxy-3-methylphenylhydrazine. The hydrazine is then reacted with 2-chloro-6-phenylpyridazine-3-carbonyl chloride to form 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one. The synthesis of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been found to have potential applications in various scientific fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. Additionally, 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been studied as a potential anti-viral agent due to its ability to inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-12-18(8-10-20(15)28-2)29(26,27)23-13-17(14-23)24-21(25)11-9-19(22-24)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYCUTRMTMWRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

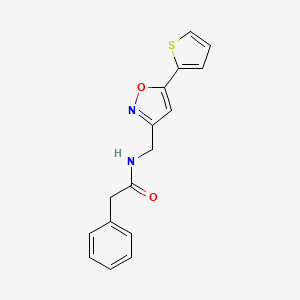
![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)
![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)
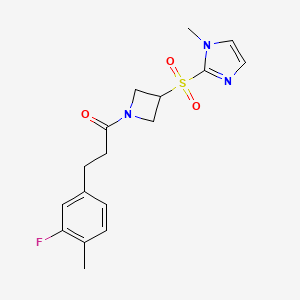
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)
